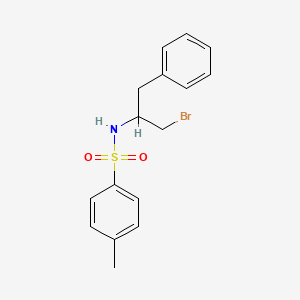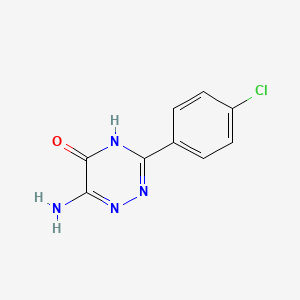
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an amino group at the 6-position, a chlorophenyl group at the 3-position, and a keto group at the 5-position, making it a versatile molecule for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The keto group can react with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted triazines, imines, hydrazones, and various oxidized or reduced derivatives, depending on the reaction conditions and reagents used.
科学研究应用
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Amino-1,3,5-triazine: Lacks the chlorophenyl group, making it less versatile in certain applications.
3-(4-Chlorophenyl)-1,2,4-triazine:
6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one: Similar structure but without the chlorine atom, leading to different chemical properties.
Uniqueness
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of both the amino and chlorophenyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
89730-55-2 |
|---|---|
分子式 |
C9H7ClN4O |
分子量 |
222.63 g/mol |
IUPAC 名称 |
6-amino-3-(4-chlorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-5(2-4-6)8-12-9(15)7(11)13-14-8/h1-4H,(H2,11,13)(H,12,14,15) |
InChI 键 |
OBWAYTXOWISIQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(C(=O)N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)

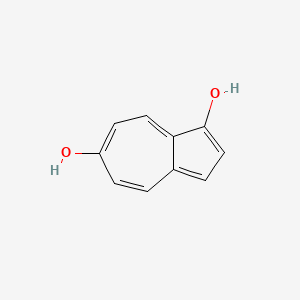
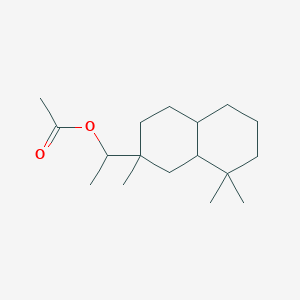
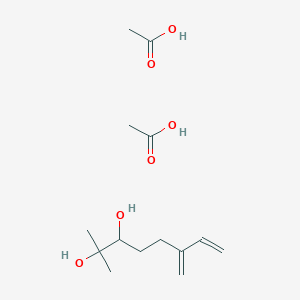
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
